An In-Depth Technical Guide to 5-Ethylthiophene-3-carboxylic Acid
An In-Depth Technical Guide to 5-Ethylthiophene-3-carboxylic Acid
CAS Number: 19156-51-5
This technical guide provides a comprehensive overview of 5-Ethylthiophene-3-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines potential synthetic pathways, and explores its relevance in medicinal chemistry, supported by experimental data and methodologies.
Core Compound Properties
5-Ethylthiophene-3-carboxylic acid is a substituted thiophene carboxylic acid. The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, and the carboxylic acid functional group makes it a valuable building block in the synthesis of more complex molecules, particularly for pharmaceutical applications.
Physicochemical Data
Quantitative data for 5-Ethylthiophene-3-carboxylic acid is summarized in the table below. This information is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 19156-51-5 | [1] |
| Molecular Formula | C₇H₈O₂S | [1] |
| Molecular Weight | 156.20 g/mol | [2] |
| Boiling Point | 286.1 °C at 760 mmHg | |
| Flash Point | 126.8 °C | |
| Refractive Index | 1.575 | |
| Purity | ≥ 95% | |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [2] |
Synthesis and Experimental Protocols
Synthetic Workflow Overview
A potential synthetic approach for 5-Ethylthiophene-3-carboxylic acid could involve the introduction of an ethyl group onto a thiophene-3-carboxylic acid precursor. This could be achieved through electrophilic substitution or cross-coupling reactions. The following diagram illustrates a generalized workflow for the synthesis of a 5-substituted thiophene-3-carboxylic acid.
Caption: Generalized synthetic workflow for 5-Ethylthiophene-3-carboxylic acid.
Experimental Protocol: Synthesis of 5-Bromothiophene-3-carboxylic Acid (A Model Reaction)
This protocol for the synthesis of 5-bromothiophene-3-carboxylic acid, a related compound, provides a procedural basis that could be adapted for the synthesis of 5-ethylthiophene-3-carboxylic acid, likely by substituting the brominating agent with an appropriate ethylating agent and catalyst.[3]
Materials:
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Thiophene-3-carboxylic acid
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Bromine
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Glacial acetic acid
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Water
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Dichloromethane (DCM)
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2-butyloctanol (for esterification in the cited study)
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4-Dimethylaminopyridine (DMAP)
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N,N'-Dicyclohexylcarbodiimide (DCC)
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Brine
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Sodium sulfate (Na₂SO₄)
Procedure:
-
Bromination:
-
Dissolve thiophene-3-carboxylic acid (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (0.9 equivalents) in glacial acetic acid to the mixture.
-
Stir the reaction mixture for 1 hour.
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Pour the mixture into water and stir for 15 minutes.
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Filter the solid, wash with water, and recrystallize from water.
-
Dry the product under vacuum.[3]
-
-
Purification:
-
The crude product can be further purified by column chromatography.
-
Note: The synthesis of 5-ethylthiophene-3-carboxylic acid would likely require a Friedel-Crafts acylation followed by reduction, or a palladium-catalyzed cross-coupling reaction with an ethylating reagent.
Biological Activity and Applications in Drug Development
Thiophene derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities.[4][5] The thiophene ring is a bioisostere of the benzene ring and is found in numerous approved drugs.
Anticancer Potential
Derivatives of thiophene-3-carboxylic acid have shown promise as anticancer agents. For instance, benzo[b]thiophene-3-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of the RhoA/ROCK signaling pathway, which is implicated in tumor growth and metastasis.[6] Studies on various ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives have demonstrated a wide range of anticancer activity against different cancer cell lines.[4]
The general mechanism often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by thiophene derivatives.
Caption: Hypothetical signaling pathway targeted by thiophene derivatives.
Anti-inflammatory Properties
Thiophene-based compounds are also being investigated for their anti-inflammatory properties.[7] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[5] The structural features of thiophene carboxylic acids, including the position and nature of substituents, are crucial for their biological activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the anticancer potential of compounds like 5-Ethylthiophene-3-carboxylic acid, a common in vitro method is the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, HCT-116)
-
Complete cell culture medium
-
96-well plates
-
Test compound (5-Ethylthiophene-3-carboxylic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Spectroscopic Data
While specific NMR spectra for 5-Ethylthiophene-3-carboxylic acid were not found in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of similar structures.
-
¹H NMR: The proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (around 10-13 ppm). The aromatic protons on the thiophene ring would likely appear in the range of 7-8 ppm. The ethyl group protons would show a quartet for the methylene group (CH₂) and a triplet for the methyl group (CH₃) in the upfield region.
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¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm. The carbons of the thiophene ring would appear in the aromatic region (approximately 120-150 ppm). The carbons of the ethyl group would be found in the upfield aliphatic region.
Conclusion
5-Ethylthiophene-3-carboxylic acid is a valuable heterocyclic compound with significant potential in drug discovery and development. Its structural features make it a promising scaffold for the synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammation. Further research is warranted to fully elucidate its synthetic pathways, biological activities, and mechanisms of action. This technical guide provides a foundational understanding for researchers and scientists working with this and related thiophene derivatives.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 19156-51-5|5-Ethylthiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. techscience.com [techscience.com]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
